Farnisin
Description
Farnisin (C₁₆H₁₂O₅) is a flavonoid first isolated from the root of Tabernaemontana divaricata () and later identified in Itea stachyoides (). Structurally, it belongs to the flavone subclass of flavonoids, characterized by a 2-phenylchromen-4-one backbone with hydroxyl and methoxy substitutions. Its isolation via chromatographic techniques (e.g., column chromatography, HPLC) and structural elucidation using NMR and mass spectrometry confirm its classification .
Properties
CAS No. |
54867-60-6 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)19)15-8-12(18)11-4-3-10(17)7-16(11)21-15/h2-8,17,19H,1H3 |
InChI Key |
QAGGICSUEVNSGH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O |
melting_point |
264-265°C |
physical_description |
Solid |
Synonyms |
7,3'-Dihydroxy-4'-methoxyflavone |
Origin of Product |
United States |
Comparison with Similar Compounds
Farnisin shares structural and functional similarities with other flavonoids. Below is a systematic comparison:
Structural Comparison
| Compound | Class | Molecular Formula | Key Substitutions | CAS Number | Natural Source |
|---|---|---|---|---|---|
| This compound | Flavone | C₁₆H₁₂O₅ | 5,7-dihydroxy, 4'-OCH₃ | Not reported | Tabernaemontana divaricata |
| Naringenin | Flavanone | C₁₅H₁₂O₅ | 5,7,4'-trihydroxy | 480-41-1 | Citrus fruits |
| Formononetin | Isoflavone | C₁₆H₁₂O₄ | 7-hydroxy, 4'-OCH₃ | 485-72-3 | Red clover (Trifolium pratense) |
| Calycosin | Isoflavone | C₁₆H₁₂O₅ | 7,3'-dihydroxy, 4'-OCH₃ | 20575-57-9 | Astragalus membranaceus |
Key Differences :
- Backbone: this compound (flavone) vs. naringenin (flavanone, saturated C2–C3 bond) and formononetin (isoflavone, B-ring at C3) .
- Substitutions : this compound’s 4'-methoxy group distinguishes it from naringenin’s 4'-hydroxy group .
Pharmacological Activity
| Compound | Antioxidant Activity | Anti-inflammatory | Anticancer Potential | Bioavailability |
|---|---|---|---|---|
| This compound | Moderate (in vitro) | Not studied | Limited data | Unknown |
| Naringenin | High (IC₅₀: 10 μM) | Yes (NF-κB inhibition) | Yes (prostate cancer) | Low (poor solubility) |
| Formononetin | Moderate | Yes (COX-2 inhibition) | Yes (breast cancer) | Moderate |
| Calycosin | High (DPPH assay) | Yes (TNF-α suppression) | Yes (lung cancer) | Low |
Sources: Naringenin’s activity is well-documented in preclinical models (), while this compound’s data are preliminary (). Formononetin and calycosin show stronger anticancer evidence via estrogen receptor modulation .
Analytical Methods
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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